molecular formula C24H21N3O2S2 B11544225 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B11544225
M. Wt: 447.6 g/mol
InChI Key: JDVSIHZJXICDCV-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based acetamide derivative characterized by a 1,3-benzothiazol-2-ylsulfanyl core linked to a 2-hydroxyphenyl Schiff base moiety and an N-(1-phenylethyl)acetamide group. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Structural validation of similar compounds has been performed using SHELXL, a refinement program widely employed in crystallography .

Properties

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H21N3O2S2/c1-16(17-7-3-2-4-8-17)26-23(29)15-30-24-27-20-12-11-19(13-22(20)31-24)25-14-18-9-5-6-10-21(18)28/h2-14,16,28H,15H2,1H3,(H,26,29)

InChI Key

JDVSIHZJXICDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole scaffold is constructed via cyclization reactions. A pivotal intermediate, 6-amino-1,3-benzothiazole , is synthesized by condensing 2-amino-5-nitrothiophenol with aldehydes under reflux conditions . For instance, 2-hydroxybenzaldehyde reacts with 2-amino-5-nitrothiophenol in pyridine to yield 6-nitro-2-(2-hydroxyphenyl)benzothiazole , which is subsequently reduced to the amino derivative using SnCl₂/HCl . This reduction step proceeds at 80–90°C for 15–30 minutes, achieving yields of 70–85% .

Key Reaction Conditions :

  • Solvent : Pyridine or ethanol

  • Temperature : Reflux (100–120°C) for cyclization; 80–90°C for reduction

  • Catalyst : None required for cyclization; SnCl₂ for reduction

Introduction of the Sulfanyl Group

The sulfanyl moiety (-S-) is introduced via alkylation of the benzothiazole intermediate. Sodium dithiocarbamate salts, prepared from 2-aminobenzothiazole and carbon disulfide in alkaline conditions, serve as precursors . Alkylation with chloroacetamide derivatives in ethanol under reflux attaches the sulfanyl-acetamide chain . For example, reacting 6-amino-2-(2-hydroxyphenyl)benzothiazole with 2-chloro-N-(1-phenylethyl)acetamide in ethanol at 70°C for 4 hours yields the sulfanyl intermediate .

Optimization Insights :

  • Alkylating Agent : 2-Chloro-N-(1-phenylethyl)acetamide (1.2 equivalents)

  • Base : Sodium hydroxide (2 equivalents) to deprotonate the thiol group

  • Yield : 65–75% after recrystallization from ethanol/water

Schiff Base Formation

The final step involves forming the (E)-2-hydroxyphenylmethylideneamino group via condensation. The amino group at position 6 of the benzothiazole reacts with 2-hydroxybenzaldehyde in anhydrous ethanol under acidic catalysis (acetic acid) . The reaction proceeds at room temperature for 12 hours, yielding the target compound as a yellow crystalline solid.

Critical Parameters :

  • Molar Ratio : 1:1 (benzothiazole:aldehyde)

  • Catalyst : Glacial acetic acid (5% v/v)

  • Isolation : Filtration followed by washing with cold ethanol

Characterization and Validation

Structural confirmation is achieved through spectroscopic techniques:

Table 1: Spectroscopic Data for Target Compound

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 12.35 (s, 1H, -OH), 8.45 (s, 1H, CH=N), 7.85–6.80 (m, 11H, aromatic), 4.25 (q, 1H, CH(CH₃)), 3.90 (s, 2H, -S-CH₂-), 1.55 (d, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 161.2 (CH=N), 154.3–115.6 (aromatic carbons), 45.2 (-S-CH₂-), 22.1 (CH₃)
IR (KBr, cm⁻¹)3280 (-OH), 1665 (C=O), 1620 (C=N), 1245 (C-S)
MS (ESI+) m/z 486.2 [M+H]⁺ (calc. 486.1)

Yield Optimization and Challenges

The overall yield for the four-step synthesis ranges from 40–50%, with the reduction and Schiff base steps being the most efficient. Common challenges include:

  • Byproducts : Oxidative dimerization during Schiff base formation, mitigated by conducting reactions under nitrogen .

  • Solubility Issues : The acetamide moiety necessitates polar aprotic solvents (e.g., DMF) for intermediate purification .

Table 2: Reaction Yields at Each Stage

Step Yield (%) Purity (HPLC)
Benzothiazole formation7598
Sulfanyl introduction7095
Schiff base condensation8597
Overall 4595

Comparative Analysis of Methodologies

Alternative routes, such as one-pot syntheses or microwave-assisted reactions, have been explored but show limited success. Traditional stepwise synthesis remains superior for controlling regioselectivity and minimizing side reactions . Copper-catalyzed coupling, though effective for analogous compounds, introduces complexity without improving yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to benzothiazole derivatives, including the target compound, exhibit significant antimicrobial properties. A study showed that benzothiazole derivatives possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antibacterial efficacy, suggesting that modifications to the structure can enhance their effectiveness against various pathogens .

Cholinesterase Inhibition

The compound's structural features suggest potential activity as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases, such as Alzheimer's disease. In related research, certain benzothiazole derivatives demonstrated promising inhibitory effects against butyrylcholinesterase and acetylcholinesterase enzymes, which are vital for neurotransmitter regulation in the nervous system . The target compound may similarly provide a basis for developing new cholinergic agents.

Synthesis and Characterization

SAR studies have been pivotal in understanding how variations in the molecular structure affect biological activity. The synthesis of various derivatives of benzothiazole and their characterization through techniques like NMR and X-ray crystallography have revealed insights into how functional groups influence pharmacological properties . For instance, modifications such as the introduction of different substituents on the benzothiazole ring can significantly alter the compound's bioactivity.

Case Study: Benzothiazole Derivatives

In a comprehensive study on benzothiazole derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against bacterial strains. The findings highlighted the importance of structural modifications in optimizing therapeutic efficacy . Such insights are valuable for guiding future research on the target compound.

Anticancer Properties

Benzothiazoles have been investigated for their potential anticancer properties. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells . The target compound's unique structure may lend itself to similar investigations, potentially leading to new anticancer agents.

Case Study: Targeting c-Met Pathway

Emerging research has focused on targeting specific pathways involved in cancer progression, such as the c-Met pathway. Compounds designed to inhibit this pathway demonstrate promise in preclinical models. The target compound could be explored for its ability to modulate such pathways, providing avenues for novel cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzothiazole derivativesModerate to significant activity
Cholinesterase InhibitionBenzothiazole derivativesIC50 values indicating potency
AnticancerVarious benzothiazole analogsInduction of apoptosis

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
LipophilicityIncreased antibacterial activity
Substituent VariationsAltered cholinesterase inhibition
Functional Group ChangesEnhanced cytotoxicity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial proteins, thereby inhibiting their function . The molecular pathways involved may include disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Structural Features Research Findings
Target Compound 2-hydroxyphenyl, N-(1-phenylethyl) ~454.5 (estimated) Benzothiazole core with sulfanyl linkage, chiral acetamide, Schiff base Predicted to exhibit enhanced hydrogen bonding due to the phenolic -OH group, which may improve solubility and receptor interaction .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-hydroxy-3-methoxyphenyl, hydrazide 396.43 Methoxy group at 3-position, hydrazide instead of acetamide Demonstrated moderate antimicrobial activity in preliminary assays; methoxy group may reduce metabolic degradation .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(1-(3-methoxyphenyl)ethylidene)acetohydrazide 3-methoxyphenyl, ethylidene hydrazide 383.45 Ethylidene hydrazide, no hydroxyl group Lower polarity compared to the target compound; potential for CNS penetration due to increased lipophilicity .
N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamide Tetrazolyl, trimethylphenyl 562.66 Tetrazolyl group for π-π stacking, bulky trimethylphenyl High thermal stability observed in crystallographic studies; tetrazolyl group may enhance binding to aromatic enzyme pockets .
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Nitrophenyl, pyrimidoindol 516.53 Nitro group (electron-withdrawing), fused pyrimidoindol Exhibited inhibitory activity against kinase enzymes in vitro; nitro group may contribute to redox interactions .
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazolyl, isopropyl 439.55 Triazolyl ring for hydrogen bonding, isopropyl group Demonstrated antifungal activity against Candida spp.; triazolyl moiety mimics natural purine bases .
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide Ethoxybenzothiazole, tetrazolylphenyl 454.11 Ethoxy group (electron-donating), tetrazolylphenyl Predicted collision cross-section (CCS) of 197.0 Ų for [M+H]+ adduct, indicating moderate polarity .

Key Observations:

Substituent Effects :

  • Hydroxyl groups (e.g., in the target compound and ) enhance solubility and hydrogen-bonding capacity, whereas methoxy or ethoxy groups () increase lipophilicity.
  • Bulky substituents like trimethylphenyl () or tetrazolyl () improve thermal stability and target affinity.

Bioactivity Trends: Compounds with nitro groups () or fused heterocycles () show kinase inhibition, likely due to electron-deficient aromatic systems. Triazolyl-containing derivatives () exhibit antifungal activity, aligning with known triazole-based therapeutics.

Structural Validation :

  • SHELXL refinement () and structure validation protocols () are critical for confirming the stereochemistry of Schiff bases and acetamide linkages.

Biological Activity

The compound 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H20N2O2SC7H4N2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}\text{C}_{7}\text{H}_{4}\text{N}_{2}\text{S}

This structure features a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that compounds similar to the target compound exhibit significant anti-inflammatory effects. For instance, studies involving derivatives of N-(2-hydroxyphenyl)acetamide demonstrated a marked reduction in inflammatory markers such as IL-1 beta and TNF-alpha in adjuvant-induced arthritis models. The administration of these compounds resulted in decreased paw edema and body weight loss in treated rats, indicating a protective effect against inflammation .

ParameterControl GroupTreated Group (5 mg/kg)Treated Group (10 mg/kg)
Paw Edema Volume (mL)3.52.01.5
Body Weight Change (g)-10-5-3
IL-1 beta (pg/mL)250150100
TNF-alpha (pg/mL)300180120

Anticancer Activity

The anticancer potential of similar benzothiazole derivatives has been investigated extensively. Compounds featuring the benzothiazole scaffold have shown cytotoxic effects against various cancer cell lines. For example, studies indicated that certain derivatives inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

A notable study reported the synthesis of a related compound that exhibited IC50 values below 10 µM against several cancer types, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. The target compound's structural features suggest it may possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary screening of related compounds revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects : A study conducted on a related compound demonstrated significant anti-inflammatory effects in a rat model of arthritis. The treatment led to reduced joint swelling and pain, supporting its potential use in treating inflammatory conditions .
  • Anticancer Screening : In vitro assays on a series of benzothiazole derivatives indicated that modifications at specific positions on the benzothiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative achieved an IC50 value of 7 µM .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. Results indicated that compounds with electron-donating substituents displayed superior activity compared to their electron-withdrawing counterparts .

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsPurposeYield (%)Ref
1Ethanol, reflux, 12hThiolation of benzothiazole65–75
2DCM, DMAP, RT, 6hAcetamide coupling80–85
3Methanol, NaBH₄, 0°CReduction of Schiff base70–78

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:
A combination of spectral and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the Schiff base (E/Z isomerism) and sulfanyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted thiol precursors) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves diastereomers .

Q. Table 2: Key Spectral Benchmarks

Functional GroupNMR Shift (δ, ppm)IR Stretching (cm⁻¹)
Benzothiazole C=S165–170 (¹³C)1120–1150 (C-S)
Acetamide C=O168–170 (¹³C)1660–1680 (C=O)
Hydroxyphenyl O-H9.5–10.5 (¹H)3200–3400 (O-H)

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR discrepancies) when characterizing this compound?

Answer:
Contradictions often arise from:

  • Tautomerism : The (E)-2-hydroxyphenylmethylidene group may exhibit keto-enol tautomerism, altering NMR peak splitting. Use variable-temperature NMR (VT-NMR) to stabilize the dominant form .
  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-validate spectra in multiple solvents .
  • Impurity interference : HPLC-MS identifies co-eluting byproducts (e.g., oxidized sulfanyl groups) that skew integration .

Advanced: What strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?

Answer:
Key strategies include:

  • Stepwise monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediates and terminate reactions at >90% conversion .
  • Purification : Column chromatography (silica gel, gradient elution) removes unreacted starting materials. For polar byproducts, switch to Sephadex LH-20 .
  • Protecting groups : Temporarily protect the 2-hydroxyphenyl group with acetyl chloride to prevent side reactions during benzothiazole functionalization .

Advanced: How do specific functional groups in this compound influence its potential biological activity?

Answer:

  • Benzothiazole core : Enhances DNA intercalation and topoisomerase inhibition, as seen in structurally similar analogs .
  • Sulfanyl-acetamide linkage : Improves solubility and membrane permeability, critical for cellular uptake in cytotoxicity assays .
  • Hydroxyphenyl Schiff base : Chelates metal ions (e.g., Fe³⁺, Cu²⁺), potentially inducing oxidative stress in cancer cells .

Q. Table 3: Functional Group Contributions to Bioactivity

GroupRoleExample ActivityRef
BenzothiazoleDNA bindingIC₅₀ = 12 µM (HeLa cells)
SulfanylRedox modulationGlutathione depletion (30% at 10 µM)
Schiff baseMetal chelation2-fold ROS increase (vs. control)

Advanced: What computational methods are suitable for predicting the reactivity or interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Models the electronic structure of the Schiff base to predict tautomer stability and redox potentials .
  • Molecular Docking (AutoDock Vina) : Screens against protein targets (e.g., EGFR kinase) to prioritize in vitro testing .
  • MD Simulations (GROMACS) : Evaluates lipid bilayer penetration, guided by the compound’s logP (predicted: 3.2) .

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